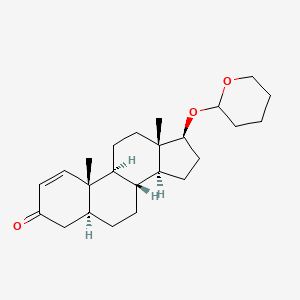

1-Testosterone tetrahydropyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, a potent anabolic steroid. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The addition of the tetrahydropyran ring to 1-testosterone enhances its stability and modifies its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 1-Testosterone tetrahydropyran can be synthesized through the etherification of 1-testosterone with dihydropyran. This reaction typically involves the use of a catalyst such as p-toluenesulfonic acid. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process.

化学反応の分析

Types of Reactions: 1-Testosterone tetrahydropyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tetrahydropyran ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve the use of halogens or other electrophilic reagents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted tetrahydropyran derivatives.

科学的研究の応用

1-Testosterone tetrahydropyran has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of tetrahydropyran rings and their derivatives.

Biology: Investigated for its potential effects on cellular processes and gene expression.

Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.

Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other bioactive compounds

作用機序

1-Testosterone tetrahydropyran exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism is similar to that of other anabolic steroids, leading to the stimulation of muscle growth and other androgenic effects .

類似化合物との比較

Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a solvent and in organic synthesis.

Neopeltolide: A marine natural product containing a tetrahydropyran ring, known for its antiproliferative properties.

Uniqueness: 1-Testosterone tetrahydropyran is unique due to its combination of anabolic steroid properties with the stability conferred by the tetrahydropyran ring

生物活性

1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, characterized by the addition of a tetrahydropyran ring. This modification enhances its stability and alters its biological activity, making it a compound of interest in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula C₁₉H₂₆O and an exact mass of approximately 372.27 g/mol. The tetrahydropyran ring contributes to its unique properties, differentiating it from other anabolic steroids.

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₆O |

| Exact Mass | 372.27 g/mol |

| Structure Type | Synthetic steroid |

The biological activity of this compound primarily involves its interaction with the androgen receptor (AR). Upon binding to the AR, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression associated with muscle growth and other androgenic effects. This mechanism is akin to that of other anabolic steroids but is enhanced by the stability provided by the tetrahydropyran structure .

Biological Effects

Research indicates that this compound exhibits significant anabolic properties, which can be beneficial in treating conditions such as muscle wasting and cachexia. Its effects include:

- Muscle Growth Stimulation : Similar to testosterone, it promotes protein synthesis and muscle hypertrophy.

- Fat Loss : It may aid in reducing body fat percentage while preserving lean muscle mass.

- Bone Density Improvement : Potentially enhances bone mineral density, thus reducing fracture risk.

Pharmacokinetics and Pharmacodynamics

Studies have shown that compounds similar to this compound can exhibit prolonged half-lives and stable serum levels when administered. For instance, a study on long-acting testosterone formulations demonstrated uniform eugonadal levels for extended periods, suggesting that similar formulations could be developed using this compound .

Case Studies

Several case studies have explored the therapeutic applications of anabolic steroids like this compound:

- Case Study on Muscle Wasting : A trial involving hypogonadal men treated with long-acting testosterone formulations showed significant improvements in muscle mass and strength over a 16-week period. These results suggest that similar benefits could be expected with this compound due to its anabolic properties .

- Fibromyalgia Treatment : Preliminary data indicate potential benefits for patients with fibromyalgia, where anabolic steroids may help alleviate symptoms related to muscle pain and fatigue .

Comparison with Other Compounds

| Compound | Anabolic Activity | Stability | Unique Features |

|---|---|---|---|

| This compound | High | High | Tetrahydropyran ring enhances stability |

| Testosterone | High | Moderate | Natural steroid with variable kinetics |

| Nandrolone | Moderate | Moderate | Less androgenic effects compared to testosterone |

特性

IUPAC Name |

(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSPIOZBUHOZGT-IDDIOARPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(C=CC(=O)C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。